molecular formula C15H16ClNO2 B3721268 2-{[(3-chlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione

2-{[(3-chlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione

Cat. No. B3721268
M. Wt: 277.74 g/mol
InChI Key: JOLXFQDAWOMPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3-chlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione, also known as CCDC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of cyclohexanedione derivatives and has been found to have various applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione involves the inhibition of various enzymes and signaling pathways that are involved in the inflammatory response and cancer growth. 2-{[(3-chlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been found to inhibit the activity of COX-2 and 5-LOX enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively. These molecules are involved in the inflammatory response and have been implicated in the development of various diseases such as cancer and arthritis. 2-{[(3-chlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of cell survival and inflammation.
Biochemical and Physiological Effects:
2-{[(3-chlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. The compound has been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response. 2-{[(3-chlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, 2-{[(3-chlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by inhibiting the activity of VEGF.

Advantages and Limitations for Lab Experiments

2-{[(3-chlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has several advantages for lab experiments, such as its ease of synthesis and high purity. The compound is stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 2-{[(3-chlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has some limitations, such as its low solubility in water, which can make it difficult to use in some experiments. In addition, the compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

For the study of 2-{[(3-chlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione include the development of anti-inflammatory and anticancer drugs, the study of its pharmacokinetic properties, and the study of the structure-activity relationship of 2-{[(3-chlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione.

Scientific Research Applications

2-{[(3-chlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been extensively studied for its potential application in the field of medicinal chemistry. The compound has been found to exhibit various biological activities such as anti-inflammatory, antitumor, and antiviral properties. 2-{[(3-chlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. The compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

2-[(3-chlorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-15(2)7-13(18)12(14(19)8-15)9-17-11-5-3-4-10(16)6-11/h3-6,9,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLXFQDAWOMPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC(=CC=C2)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(3-chlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
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2-{[(3-chlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
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2-{[(3-chlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
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2-{[(3-chlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
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2-{[(3-chlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
Reactant of Route 6
2-{[(3-chlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione

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